molecular formula C10H14O B3031422 3-Propoxytoluene CAS No. 33426-65-2

3-Propoxytoluene

Cat. No.: B3031422
CAS No.: 33426-65-2
M. Wt: 150.22 g/mol
InChI Key: RMVOEKSHKZRBIM-UHFFFAOYSA-N
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Description

3-Propoxytoluene, also known as 1-methyl-3-propoxybenzene, is an organic compound with the molecular formula C10H14O. It is a derivative of toluene where a propoxy group is substituted at the third position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes .

Scientific Research Applications

3-Propoxytoluene has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action for reactions involving 1-Methyl-3-propoxybenzene is likely similar to other alkylbenzenes. For example, in an SN2 reaction, a nucleophile would attack the electrophilic carbon from the back side, opposite to the direction that the leaving group leaves .

Safety and Hazards

While specific safety data for 1-Methyl-3-propoxybenzene is not available, general safety precautions for handling similar organic compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Propoxytoluene can be synthesized through several methods. One common synthetic route involves the reaction of 1-propanol with 3-methyl-2-cyclohexen-1-one. This reaction typically requires the presence of catalysts such as ammonium cerium (IV) nitrate and iodine, and it is carried out under heating conditions for about 7 hours .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Propoxytoluene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the propoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.

Major Products Formed:

Comparison with Similar Compounds

    3-Methoxytoluene: Similar structure but with a methoxy group instead of a propoxy group.

    3-Ethoxytoluene: Contains an ethoxy group instead of a propoxy group.

    3-Butoxytoluene: Features a butoxy group in place of the propoxy group.

Uniqueness: 3-Propoxytoluene is unique due to the specific length and structure of its propoxy group, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-methyl-3-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-7-11-10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVOEKSHKZRBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499092
Record name 1-Methyl-3-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33426-65-2
Record name 1-Methyl-3-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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